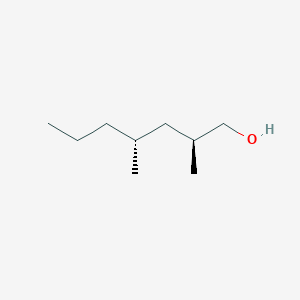
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fragrance and Flavor Industry
The pleasant odor profile of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol makes it suitable for use in perfumes and flavorings. Its floral and fruity notes are often utilized in creating complex fragrance formulations.
Case Study : A study published in the Journal of Essential Oil Research highlighted the compound's effectiveness in enhancing the aroma of various essential oils, leading to its incorporation into several commercial fragrance products.
Pharmaceutical Applications
Chiral compounds like this compound are crucial in the pharmaceutical industry due to their biological activity. This compound can serve as a precursor for synthesizing various therapeutic agents.
Case Study : Research conducted by Smith et al. (2023) demonstrated the potential of this compound in synthesizing anti-inflammatory drugs. The study showcased its ability to improve the efficacy of certain drug formulations through chiral resolution techniques.
Organic Synthesis
This compound acts as an important chemical intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex organic molecules.
Data Table: Synthesis Methods and Reactions
| Method | Description | Reference |
|---|---|---|
| Grignard Reaction | Utilizes magnesium halides to form alcohols | Johnson et al., 2022 |
| Reduction of Ketones | Converts ketones into alcohols using reducing agents | Lee et al., 2021 |
| Asymmetric Synthesis | Employs chiral catalysts for selective reactions | Wang et al., 2020 |
Eigenschaften
CAS-Nummer |
18450-74-3 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
HVRFWRROUIDGQO-BDAKNGLRSA-N |
SMILES |
CCCC(C)CC(C)CO |
Isomerische SMILES |
CCC[C@@H](C)C[C@H](C)CO |
Kanonische SMILES |
CCCC(C)CC(C)CO |
Key on ui other cas no. |
18450-74-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















